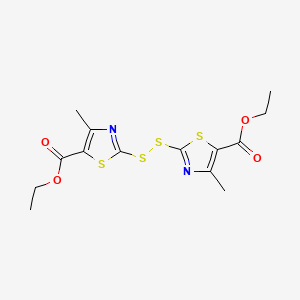
5-Thiazolecarboxylic acid, 2,2'-dithiobis(4-methyl-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiazole rings connected by a disulfide bond, with each ring substituted by a carboxylic acid ester group and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) typically involves the reaction of 4-methylthiazole-5-carboxylic acid with diethyl dithiobiscarbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the presence of a base like potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Hydrolysis can be carried out using aqueous acids or bases under reflux conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Carboxylic acids.
科学研究应用
5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. These interactions can disrupt biochemical pathways and affect cellular functions .
相似化合物的比较
Similar Compounds
Thiazole-5-carboxylic acid: A simpler thiazole derivative with similar chemical properties.
2-Chlorothiazole-4-carboxylic acid: Another thiazole derivative with a chlorine substituent, offering different reactivity.
4-Oxazolecarboxylic acid: A related heterocyclic compound with an oxygen atom in place of sulfur.
Uniqueness
5-Thiazolecarboxylic acid, 2,2’-dithiobis(4-methyl-, diethyl ester) is unique due to its disulfide linkage and ester groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo oxidation and reduction reactions makes it a versatile compound for various applications .
属性
CAS 编号 |
41665-67-2 |
|---|---|
分子式 |
C14H16N2O4S4 |
分子量 |
404.6 g/mol |
IUPAC 名称 |
ethyl 2-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)disulfanyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H16N2O4S4/c1-5-19-11(17)9-7(3)15-13(21-9)23-24-14-16-8(4)10(22-14)12(18)20-6-2/h5-6H2,1-4H3 |
InChI 键 |
WCFZLLPLAJBZPM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(S1)SSC2=NC(=C(S2)C(=O)OCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


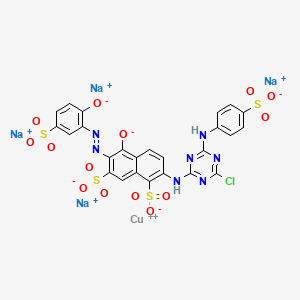
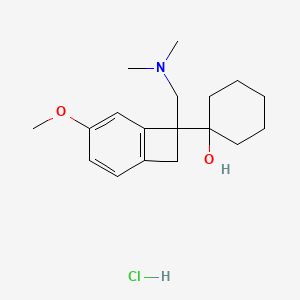
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)
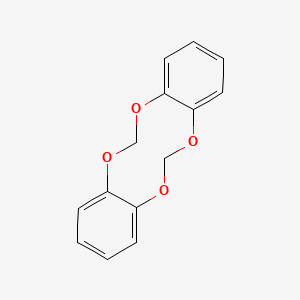
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)

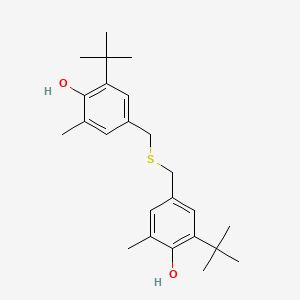
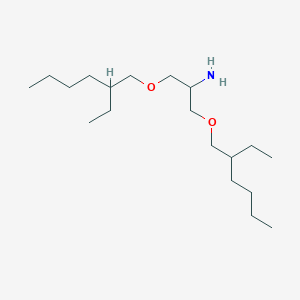

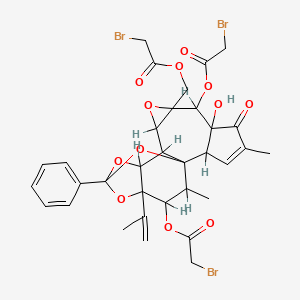
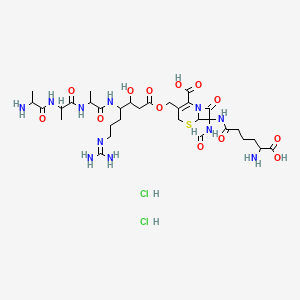
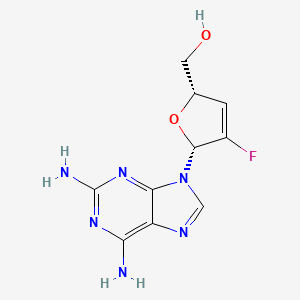

![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
